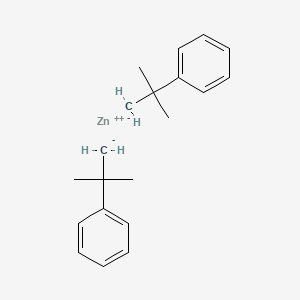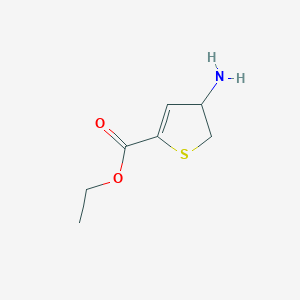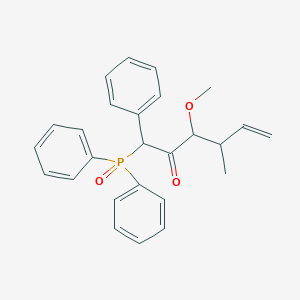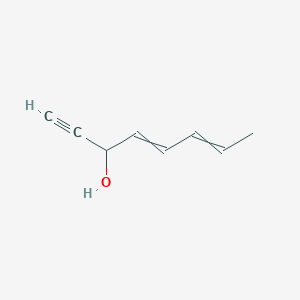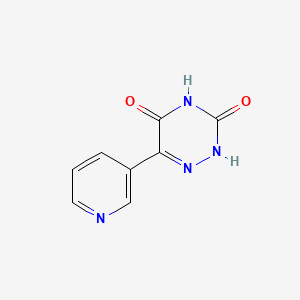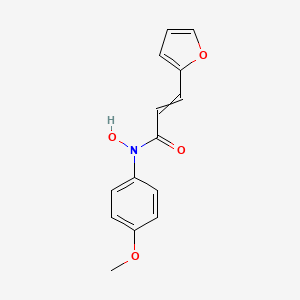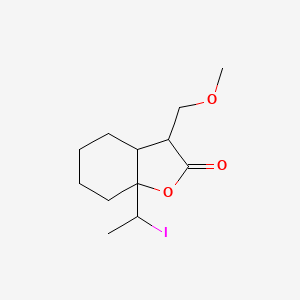
7a-(1-Iodoethyl)-3-(methoxymethyl)hexahydro-1-benzofuran-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“7a-(1-Iodoethyl)-3-(methoxymethyl)hexahydro-1-benzofuran-2(3H)-one” is a complex organic compound that belongs to the class of benzofurans. Benzofurans are known for their diverse biological activities and are often studied for their potential applications in medicinal chemistry. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “7a-(1-Iodoethyl)-3-(methoxymethyl)hexahydro-1-benzofuran-2(3H)-one” typically involves multiple steps, starting from readily available precursors. A common synthetic route might include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenols and aldehydes or ketones.
Introduction of the Iodoethyl Group: This step may involve halogenation reactions using iodine and suitable reagents.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the iodo group to a simpler alkyl group.
Substitution: The iodo group can be substituted with other nucleophiles, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and cyanides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a wide range of derivatives.
Applications De Recherche Scientifique
“7a-(1-Iodoethyl)-3-(methoxymethyl)hexahydro-1-benzofuran-2(3H)-one” may have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of “7a-(1-Iodoethyl)-3-(methoxymethyl)hexahydro-1-benzofuran-2(3H)-one” would depend on its specific interactions with biological targets. This may involve binding to enzymes or receptors, altering cellular pathways, or modulating gene expression. Detailed studies would be required to elucidate these mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7a-(1-Bromoethyl)-3-(methoxymethyl)hexahydro-1-benzofuran-2(3H)-one
- 7a-(1-Chloroethyl)-3-(methoxymethyl)hexahydro-1-benzofuran-2(3H)-one
- 7a-(1-Fluoroethyl)-3-(methoxymethyl)hexahydro-1-benzofuran-2(3H)-one
Uniqueness
The presence of the iodo group in “7a-(1-Iodoethyl)-3-(methoxymethyl)hexahydro-1-benzofuran-2(3H)-one” may confer unique reactivity and biological properties compared to its bromo, chloro, and fluoro analogs. Iodine is a larger halogen and can participate in different types of chemical reactions, potentially leading to novel applications.
Propriétés
Numéro CAS |
111615-41-9 |
|---|---|
Formule moléculaire |
C12H19IO3 |
Poids moléculaire |
338.18 g/mol |
Nom IUPAC |
7a-(1-iodoethyl)-3-(methoxymethyl)-3,3a,4,5,6,7-hexahydro-1-benzofuran-2-one |
InChI |
InChI=1S/C12H19IO3/c1-8(13)12-6-4-3-5-10(12)9(7-15-2)11(14)16-12/h8-10H,3-7H2,1-2H3 |
Clé InChI |
HWSACFYWYSKKSV-UHFFFAOYSA-N |
SMILES canonique |
CC(C12CCCCC1C(C(=O)O2)COC)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(2-Methylphenyl)-1-phenylpropyl]phosphonic acid](/img/structure/B14330277.png)
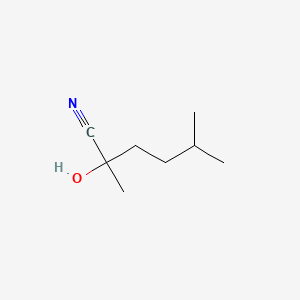
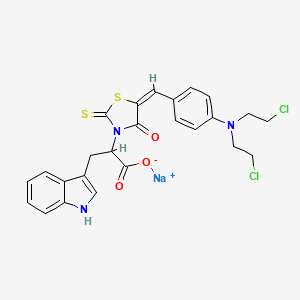
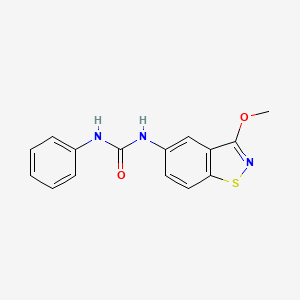
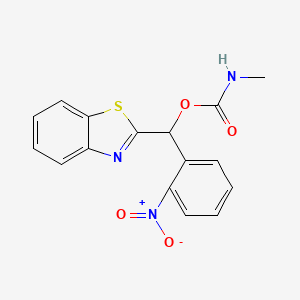
![1-Phenyl-7-oxa-2,6-dithiabicyclo[2.2.1]heptane](/img/structure/B14330314.png)
